molecular formula C13H18N2O2 B1394594 Methyl 4-amino-3-(piperidin-1-yl)benzoate CAS No. 1272756-52-1

Methyl 4-amino-3-(piperidin-1-yl)benzoate

Cat. No.: B1394594
CAS No.: 1272756-52-1
M. Wt: 234.29 g/mol
InChI Key: DHMBWTUCCQKRAH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-3-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMBWTUCCQKRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-amino-3-(piperidin-1-yl)benzoate, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide synthesizes information from structurally related molecules to provide insights into its synthesis, properties, and potential applications. All information derived from analogous compounds is explicitly noted.

Chemical Identity and Properties

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a multifaceted organic molecule featuring a benzoate ester, a primary aromatic amine, and a tertiary amine incorporated into a piperidine ring. This unique combination of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate

PropertyValueSource/Method
CAS Number 1272756-52-1[1][2][3]
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.30 g/mol Calculated
Appearance Off-white to yellow solid (Predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted)Inferred from similar compounds

Synthesis and Reaction Pathways

A likely precursor for the synthesis is a methyl benzoate derivative with a leaving group at the 3-position and an amino group at the 4-position, which may require a protecting group strategy. For instance, starting from methyl 4-amino-3-nitrobenzoate, the nitro group can be reduced to an amino group, followed by a reaction that introduces the piperidine moiety. However, a more direct and plausible route is the Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely used for the synthesis of substituted anilines.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Methyl 4-amino-3-bromobenzoate G Methyl 4-amino-3-(piperidin-1-yl)benzoate A->G Buchwald-Hartwig Amination B Piperidine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) D Ligand (e.g., BINAP) E Base (e.g., NaOtBu) F Solvent (e.g., Toluene)

Figure 1: Proposed synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate via Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-amino-3-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a phosphine ligand like BINAP (0.02-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add a non-polar aprotic solvent such as toluene, followed by piperidine (1.1-1.5 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in Methyl 4-amino-3-(piperidin-1-yl)benzoate are of significant interest in medicinal chemistry. The 4-aminobenzoic acid scaffold is a key component in a variety of biologically active compounds. The piperidine moiety is a common feature in many pharmaceuticals, often used to improve solubility, metabolic stability, and to modulate receptor binding.

Scaffold for Kinase Inhibitors

Substituted aminobenzoic acids are prevalent in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The amino and carboxylate groups can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The piperidine group can be further functionalized to target specific regions of the kinase, potentially leading to increased potency and selectivity. For example, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors.[2]

G cluster_scaffold Core Scaffold cluster_derivatives Potential Derivatives cluster_properties Key Moieties A Methyl 4-amino-3- (piperidin-1-yl)benzoate B Kinase Inhibitors A->B C GPCR Ligands A->C D Ion Channel Modulators A->D E Aminobenzoate (H-bonding) E->A F Piperidine (Solubility, Targeting) F->A

Figure 2: Potential derivatization of the core scaffold for various biological targets.

Intermediate for Organic Light-Emitting Diodes (OLEDs)

Aromatic compounds containing both electron-donating (amino, piperidine) and electron-withdrawing (ester) groups can exhibit interesting photophysical properties. Such "push-pull" systems are often investigated for their potential use in organic electronics, including OLEDs. While not directly studied, the electronic nature of this molecule suggests it could serve as a building block for novel organic electronic materials.

Analytical Characterization (Predicted)

Comprehensive analytical data for Methyl 4-amino-3-(piperidin-1-yl)benzoate is not available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, the methyl ester protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen of the piperidine ring would appear as a multiplet shifted downfield.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.30 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N stretching vibrations.

Safety and Handling

Specific safety and handling information for Methyl 4-amino-3-(piperidin-1-yl)benzoate is not available. Therefore, it should be handled with the standard precautions for a novel research chemical. Based on structurally similar compounds, the following general safety measures are recommended:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1) is a chemical compound with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific molecule is scarce, its structural features suggest promising avenues for research, particularly in the development of kinase inhibitors and novel organic materials. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

Sources

Mass spectrometry analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Introduction: Contextualizing the Analyte

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine containing a piperidine moiety and a methyl ester group. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or exhibiting biological activity themselves.[1][2] The piperidine ring is a common structural motif in pharmaceuticals, and the aminobenzoate core is prevalent in various bioactive compounds.[3][4]

Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, providing not only precise mass-to-charge ratio (m/z) measurements for molecular formula confirmation but also detailed structural insights through fragmentation analysis.[5] This guide serves as a comprehensive resource for researchers and scientists, detailing the theoretical and practical considerations for the robust mass spectrometric analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate. We will explore the rationale behind methodological choices, predict fragmentation behavior, and provide actionable protocols for its characterization.

Analyte Profile: Physicochemical & Structural Properties

A thorough understanding of the molecule's structure is the foundation for developing a successful MS method and interpreting the resulting spectra.

Structure:

Chemical Structure of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Figure 1. Chemical Structure of the target analyte.

The key structural features that will dictate its mass spectrometric behavior are:

  • A basic piperidine nitrogen: A primary site for protonation in positive-ion mode.

  • A basic aromatic amino group: A secondary, less basic site for protonation.

  • A methyl ester group: Susceptible to characteristic cleavages.[6]

  • A substituted benzene ring: A stable core that influences charge distribution.

These features inform the selection of ionization techniques and allow for the prediction of fragmentation pathways.

Table 1: Physicochemical Properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Property Value Source / Calculation
Molecular Formula C₁₃H₁₈N₂O₂ -
Monoisotopic Mass 234.1368 Da Calculated
[M+H]⁺ (Protonated Ion) 235.1441 Da Calculated

| Key Functional Groups | Tertiary Amine, Primary Amine, Methyl Ester, Aromatic Ring | Structural Analysis |

Strategic MS Method Development: The Rationale

The selection of appropriate instrumentation and parameters is critical for acquiring high-quality, informative data. Our choices are guided by the analyte's chemical nature.

Ionization Source Selection: ESI vs. APCI

The goal of ionization is to efficiently convert the neutral analyte into a gas-phase ion with minimal degradation.

  • Electrospray Ionization (ESI): ESI is the premier choice for polar, thermally labile, and non-volatile molecules, particularly those with basic or acidic functional groups.[7][8] Given that Methyl 4-amino-3-(piperidin-1-yl)benzoate possesses two basic nitrogen atoms, it is expected to ionize with exceptional efficiency in positive-ion ESI mode by accepting a proton to form the [M+H]⁺ ion. ESI is a "soft" ionization technique that typically imparts low internal energy to the ion, often preserving the molecular ion with minimal in-source fragmentation.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that can withstand thermal vaporization.[10][11] While APCI could potentially ionize this molecule, the high polarity and presence of readily protonated sites make ESI the more logical and efficient choice, promising higher sensitivity.[7][12]

Mass Analyzer Selection: Q-TOF vs. Orbitrap

For unambiguous formula determination and structural elucidation, high-resolution mass analyzers are essential.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments offer high resolution (typically 20,000-60,000 FWHM), excellent mass accuracy, fast acquisition rates, and good isotopic fidelity.[14] Their speed makes them particularly well-suited for coupling with fast liquid chromatography (LC) separations.

  • Orbitrap: Orbitrap mass analyzers provide market-leading ultra-high resolution (often >100,000 FWHM) and exceptional mass accuracy.[15] This superior resolution can be advantageous for separating the analyte signal from complex matrix interferences or resolving fine isotopic structures.[16] While traditionally slower, modern Orbitrap instruments have significantly improved scan speeds.[17]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the protonated molecular ion ([M+H]⁺, m/z 235.1441) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.[5][19]

The protonation is most likely to occur on the more basic aliphatic nitrogen of the piperidine ring. Fragmentation will be initiated from this charge site.

Key Predicted Fragmentations:

  • Alpha-Cleavage of the Piperidine Ring: A dominant pathway for cyclic amines, involving the cleavage of a C-C bond adjacent to the charged nitrogen.[20] This can result in the loss of ethylene (C₂H₄), leading to a stable iminium ion.

  • Loss of a Piperidine Fragment: Cleavage of the C-N bond connecting the piperidine ring to the aromatic ring can lead to the formation of a piperidinium ion or a charged aromatic fragment.

  • Cleavage of the Methyl Ester: The ester group can undergo fragmentation through the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy radical (•OCH₃, 31 Da).[6][21]

  • Combined Losses: Sequential fragmentation events, such as the loss of the piperidine ring followed by cleavage of the ester, are also possible.

Table 2: Predicted Major Ions for Methyl 4-amino-3-(piperidin-1-yl)benzoate

Ion Proposed Formula Calculated m/z Description of Loss
[M+H]⁺ [C₁₃H₁₉N₂O₂]⁺ 235.1441 Precursor Ion
[M+H - CH₃OH]⁺ [C₁₂H₁₅N₂O]⁺ 203.1179 Neutral loss of methanol from the ester group
[M+H - C₅H₁₀N]⁺ [C₈H₉O₂]⁺ 151.0603 Loss of the piperidine moiety

| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Piperidinium iminium ion fragment |

Fragmentation_Pathway Parent [M+H]⁺ Methyl 4-amino-3-(piperidin-1-yl)benzoate m/z 235.1441 [C₁₃H₁₉N₂O₂]⁺ Frag1 Fragment 1 m/z 203.1179 [C₁₂H₁₅N₂O]⁺ Parent->Frag1 - CH₃OH (32.0262 Da) Frag2 Fragment 2 m/z 151.0603 [C₈H₉O₂]⁺ Parent->Frag2 - C₅H₁₀N (84.0813 Da) Frag3 Fragment 3 m/z 84.0808 [C₅H₁₀N]⁺ Parent->Frag3 Piperidine Cleavage

Diagram 1. Predicted major fragmentation pathways for protonated Methyl 4-amino-3-(piperidin-1-yl)benzoate.

Experimental Protocols & Workflow

This section provides a self-validating protocol for the analysis. The use of a quality control (QC) sample and a system suitability standard is essential for ensuring data integrity.

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Methyl 4-amino-3-(piperidin-1-yl)benzoate standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample for Injection: Further dilute the working solution to a final concentration of ~10-100 ng/mL, depending on instrument sensitivity.

  • Filtration: Filter the final sample solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-HRMS Method Parameters

Coupling liquid chromatography (LC) to the mass spectrometer allows for the separation of the analyte from impurities before detection.

Table 3: Example LC-MS/MS Method Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for +ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 5 min General-purpose gradient to elute the compound.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reproducibility.
Injection Vol. 2 µL Standard volume to avoid column overloading.
Ionization Mode Positive ESI As justified in Section 3.1.
Capillary Voltage 3.5 kV Typical setting for stable spray.
Gas Temp. 325 °C To assist desolvation.
MS1 Scan Range m/z 50 - 500 Covers the precursor and expected fragment masses.
MS/MS Acquisition Data-Dependent (DDA) Trigger MS/MS scans on the most intense ions.
Precursor Ion m/z 235.1441 Isolate the protonated molecular ion.

| Collision Energy | Stepped (e.g., 15, 25, 40 eV) | Acquires fragments from both low and high energy CID. |

Data Acquisition & Processing Workflow

The overall process from sample to result follows a logical sequence.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Create Stock & Working Solutions B 2. Dilute to Final Concentration A->B C 3. Filter Sample B->C D 4. Inject into LC-MS System C->D E 5. Chromatographic Separation (LC) D->E F 6. Ionization (+ESI) & MS1 Scan E->F G 7. Precursor Isolation & Fragmentation (MS/MS) F->G H 8. Extract Ion Chromatogram (XIC) G->H I 9. Confirm Accurate Mass of Precursor Ion H->I J 10. Analyze MS/MS Spectrum & Compare to Predictions I->J K 11. Final Report J->K

Diagram 2. Comprehensive workflow for the mass spectrometric analysis of the target analyte.

Conclusion

The mass spectrometric analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate is straightforward when a systematic, science-driven approach is employed. The selection of positive-ion ESI is dictated by the molecule's basicity, ensuring sensitive detection of the protonated molecular ion [M+H]⁺ at m/z 235.1441. The use of high-resolution mass spectrometry, via either a Q-TOF or Orbitrap platform, is critical for confirming the elemental composition with high confidence. The predictable fragmentation patterns, primarily involving cleavages around the piperidine ring and the methyl ester group, provide a robust method for structural confirmation. The protocols and workflows outlined in this guide offer a validated framework for researchers to achieve accurate and reliable characterization of this and structurally related compounds, supporting advancements in pharmaceutical and chemical research.

References

  • Fragmentation and Interpretation of Spectra. (n.d.). From a course by Dr. James Little, University of Toledo.
  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Šala, M., & Dolenc, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 595. Retrieved from [Link]

  • Methyl 4-(piperidin-3-yl)benzoate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Various Authors. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Retrieved from [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog. Retrieved from [Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Video: Electrospray Ionization (ESI) Mass Spectrometry. (n.d.). JoVE. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Journal of The American Society for Mass Spectrometry, 28(1), 119–127. Retrieved from [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). MetwareBio. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-amino-3-(piperidin-1-yl)benzoate and Its Isomers: Navigating Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for comprehensive technical data, including the specific InChIKey, for Methyl 4-amino-3-(piperidin-1-yl)benzoate did not yield a definitive entry in major chemical databases. This suggests the compound may be a novel entity or not widely reported in scientific literature. However, a constitutional isomer, methyl 3-amino-4-(piperidin-1-yl)benzoate , has been identified with the CAS Number 696616-81-6[1]. This guide will, therefore, focus on the known properties and potential scientific avenues for this verified isomer, while also providing a theoretical framework for the originally requested compound. For researchers and drug development professionals, understanding the subtle yet significant differences between such isomers is critical for molecular design and synthesis.

Introduction: The Significance of Substituted Aminobenzoates

Substituted aminobenzoate scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of amino and other functional groups on the benzoic acid ester framework allows for the fine-tuning of physiochemical properties and biological activity. These compounds are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs. The introduction of a piperidinyl moiety can further enhance drug-like properties, such as solubility and cell permeability, and provide a vector for interacting with specific biological targets.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is fundamental to its application. While detailed experimental data for methyl 3-amino-4-(piperidin-1-yl)benzoate is not extensively available in public repositories, we can infer its general characteristics and provide its known identifiers.

PropertyValueSource
Chemical Name methyl 3-amino-4-piperidin-1-ylbenzoateSanta Cruz Biotechnology
CAS Number 696616-81-6Santa Cruz Biotechnology[1]
Molecular Formula C13H18N2O2Santa Cruz Biotechnology[1]
Molecular Weight 234.30 g/mol Santa Cruz Biotechnology[1]

Proposed Synthetic Strategies

The synthesis of substituted aminobenzoates often involves multi-step sequences. Below are proposed, field-proven strategies for the synthesis of methyl 3-amino-4-(piperidin-1-yl)benzoate, grounded in established organic chemistry principles.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is through a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available starting materials.

G target Methyl 3-amino-4-(piperidin-1-yl)benzoate intermediate1 Methyl 3-nitro-4-(piperidin-1-yl)benzoate target->intermediate1 Reduction of nitro group intermediate2 Methyl 4-fluoro-3-nitrobenzoate intermediate1->intermediate2 Nucleophilic aromatic substitution starting_material1 Piperidine intermediate1->starting_material1 starting_material2 4-Fluoro-3-nitrobenzoic acid intermediate2->starting_material2 Esterification

Caption: Retrosynthetic pathway for methyl 3-amino-4-(piperidin-1-yl)benzoate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed synthetic route. Researchers should perform their own literature search and optimization.

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic acid

  • Rationale: The initial step is to protect the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps.

  • Procedure:

    • To a solution of 4-fluoro-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-3-nitrobenzoate.

Step 2: Nucleophilic Aromatic Substitution with Piperidine

  • Rationale: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, allowing for the displacement of the fluoride by piperidine.

  • Procedure:

    • Dissolve methyl 4-fluoro-3-nitrobenzoate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add piperidine and a non-nucleophilic base like potassium carbonate.

    • Heat the reaction mixture, monitoring for the disappearance of the starting material by TLC.

    • After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry, and concentrate to obtain methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine. Several methods are available, with catalytic hydrogenation being a common and clean choice.

  • Procedure:

    • Dissolve methyl 3-nitro-4-(piperidin-1-yl)benzoate in a solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, methyl 3-amino-4-(piperidin-1-yl)benzoate.

G start 4-Fluoro-3-nitrobenzoic acid step1 Esterification (MeOH, H2SO4) start->step1 product1 Methyl 4-fluoro-3-nitrobenzoate step1->product1 step2 Nucleophilic Aromatic Substitution (Piperidine, K2CO3) product1->step2 product2 Methyl 3-nitro-4-(piperidin-1-yl)benzoate step2->product2 step3 Reduction (H2, Pd/C) product2->step3 final_product Methyl 3-amino-4-(piperidin-1-yl)benzoate step3->final_product

Caption: Proposed synthetic workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. Expected signals would include those for the aromatic protons, the methyl ester, and the piperidinyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-N bonds.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Applications in Drug Discovery and Research

While specific biological activities for methyl 3-amino-4-(piperidin-1-yl)benzoate are not documented, its structure suggests several potential applications in drug discovery:

  • Scaffold for Library Synthesis: This compound is an excellent starting point for creating a library of more complex molecules through derivatization of the amino and ester functionalities.

  • Fragment-Based Drug Discovery: As a fragment-sized molecule, it could be used in screening assays to identify binders to various biological targets.

  • Intermediate for Bioactive Molecules: Its structure is related to intermediates used in the synthesis of kinase inhibitors and other targeted therapies. Further chemical modifications could lead to the development of novel therapeutic agents. For instance, related aminobenzoates are precursors to compounds targeting the Hedgehog signaling pathway, which is implicated in some cancers.

Conclusion and Future Directions

This technical guide provides a foundational understanding of methyl 3-amino-4-(piperidin-1-yl)benzoate, a compound with significant potential in medicinal chemistry and drug discovery. While comprehensive data on this specific isomer is limited, the proposed synthetic routes and analytical methods offer a clear path for its preparation and characterization. Future research should focus on the experimental validation of these protocols, a thorough investigation of its biological activities, and its utilization as a building block for novel therapeutic agents. The isomeric relationship to the initially queried Methyl 4-amino-3-(piperidin-1-yl)benzoate underscores the importance of precise chemical nomenclature and the exciting opportunities that lie in the exploration of uncharted chemical space.

References

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a key substituted aminobenzoate derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure, featuring a reactive amino group, a methyl ester, and a piperidinyl moiety, allows for diverse functionalization, making it an important intermediate for creating libraries of compounds for high-throughput screening. The strategic placement of the amino and piperidinyl groups on the benzene ring influences the molecule's electronics and steric properties, which can be crucial for its interaction with biological targets. Derivatives of 4-aminobenzoic acid (PABA), the parent structure, are known to play roles in various metabolic pathways and have been utilized as precursors for antimicrobial and cytotoxic agents[1][2]. This guide provides a comprehensive, two-step protocol for the synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate, designed for researchers and scientists in organic and medicinal chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate is most effectively achieved through a two-step process. This strategy begins with the regioselective bromination of a commercially available starting material, Methyl 4-aminobenzoate, to introduce a halogen at the ortho position to the activating amino group. The second step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the resulting aryl bromide with piperidine. This modern cross-coupling reaction is highly efficient for the formation of carbon-nitrogen bonds, a common challenge in organic synthesis[3][4].

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Buchwald-Hartwig Amination A Methyl 4-aminobenzoate B Methyl 4-amino-3-bromobenzoate A->B N-Bromosuccinimide (NBS) DMF C Methyl 4-amino-3-bromobenzoate E Methyl 4-amino-3-(piperidin-1-yl)benzoate C->E Pd Catalyst Ligand, Base Toluene D Piperidine D->E Pd Catalyst Ligand, Base Toluene G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Aryl-Br Methyl 4-amino-3-bromobenzoate Aryl-Br->Oxidative Addition Aryl-Pd(II)(Br)Ln Aryl-Pd(II)(Br)Ln Oxidative Addition->Aryl-Pd(II)(Br)Ln Ligand Exchange Ligand Exchange Aryl-Pd(II)(Br)Ln->Ligand Exchange Piperidine Piperidine Piperidine->Ligand Exchange Base NaOtBu Base->Ligand Exchange Aryl-Pd(II)(Piperidinyl)Ln Aryl-Pd(II)(Piperidinyl)Ln Ligand Exchange->Aryl-Pd(II)(Piperidinyl)Ln Reductive Elimination Reductive Elimination Aryl-Pd(II)(Piperidinyl)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Product Methyl 4-amino-3- (piperidin-1-yl)benzoate Reductive Elimination->Product

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-amino-3-(piperidin-1-yl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection and modification of core molecular scaffolds are paramount to the successful discovery of novel therapeutic agents. Methyl 4-amino-3-(piperidin-1-yl)benzoate emerges as a scaffold of significant interest. Its structure thoughtfully combines several key features: a versatile aniline moiety amenable to a wide array of chemical transformations, a lipophilic piperidine ring that can modulate pharmacokinetic properties, and a methyl ester that can serve as a handle for further derivatization or as a prodrug element. This unique combination of functionalities makes it an attractive starting point for the generation of diverse chemical libraries targeting a range of biological endpoints. This guide provides a comprehensive overview of the synthesis and derivatization of this scaffold, offering detailed, field-proven protocols for its application in drug discovery programs.

Part 1: Synthesis of the Core Scaffold: Methyl 4-amino-3-(piperidin-1-yl)benzoate

Synthetic Workflow Overview

A Methyl 3-fluoro-4-nitrobenzoate B Methyl 4-nitro-3-(piperidin-1-yl)benzoate A->B  Piperidine, K2CO3, DMSO, 100°C (Nucleophilic Aromatic Substitution) C Methyl 4-amino-3-(piperidin-1-yl)benzoate B->C  H2, Pd/C, Methanol (Nitro Group Reduction)

Caption: Synthetic route to Methyl 4-amino-3-(piperidin-1-yl)benzoate.

Protocol 1: Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate via Nucleophilic Aromatic Substitution

This protocol describes the substitution of the fluorine atom in methyl 3-fluoro-4-nitrobenzoate with piperidine. The electron-withdrawing nitro group at the para position strongly activates the ortho-positioned fluorine for nucleophilic aromatic substitution (SNAr).[1]

Materials:

  • Methyl 3-fluoro-4-nitrobenzoate

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq).

  • Add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-nitro-3-(piperidin-1-yl)benzoate.

Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 4-amino-3-(piperidin-1-yl)benzoate

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Materials:

  • Methyl 4-nitro-3-(piperidin-1-yl)benzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve methyl 4-nitro-3-(piperidin-1-yl)benzoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, Methyl 4-amino-3-(piperidin-1-yl)benzoate. The product can be used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS analysis.

Part 2: Derivatization Strategies for Drug Discovery

The strategic derivatization of the Methyl 4-amino-3-(piperidin-1-yl)benzoate scaffold allows for the systematic exploration of the chemical space around this core, enabling the optimization of biological activity, selectivity, and ADME properties. The primary reactive handle for derivatization is the aniline nitrogen.

A. N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, a common motif in many approved drugs. This derivatization can be used to probe interactions with target proteins and modulate the electronic properties of the scaffold.

A Methyl 4-amino-3-(piperidin-1-yl)benzoate B N-Acylated Derivative A->B  Acyl Chloride or Carboxylic Acid, Coupling Agent, Base, Solvent

Caption: General workflow for N-acylation.

Rationale: Acyl chlorides are highly reactive acylating agents that readily react with the nucleophilic amino group. A mild base is typically used to quench the HCl byproduct.

Materials:

  • Methyl 4-amino-3-(piperidin-1-yl)benzoate

  • Desired Acyl Chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale: This method is preferred when the corresponding acyl chloride is unstable or not commercially available. Peptide coupling reagents facilitate the formation of the amide bond under mild conditions.

Materials:

  • Methyl 4-amino-3-(piperidin-1-yl)benzoate

  • Desired Carboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HOBt

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq) (or HBTU).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq) in DMF, followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Filter, concentrate, and purify the product as described in Protocol 3.

B. N-Alkylation: Introducing Diverse Substituents

N-alkylation can be used to introduce a variety of alkyl or arylmethyl groups, which can influence the compound's lipophilicity, metabolic stability, and binding orientation.

A Methyl 4-amino-3-(piperidin-1-yl)benzoate B N-Alkylated Derivative A->B  Alkyl Halide, Base, Solvent

Caption: General workflow for N-alkylation.

Rationale: This is a straightforward method for introducing simple alkyl groups. A non-nucleophilic base is used to deprotonate the amine.

Materials:

  • Methyl 4-amino-3-(piperidin-1-yl)benzoate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or DMF, anhydrous

Procedure:

  • To a solution of Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous acetonitrile or DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter off the base and concentrate the filtrate.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

C. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

For more advanced derivatization, the aniline can be converted to an aryl halide (e.g., via a Sandmeyer reaction), which can then undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties. This strategy significantly expands the accessible chemical diversity.

A Methyl 4-amino-3-(piperidin-1-yl)benzoate B Methyl 4-iodo-3-(piperidin-1-yl)benzoate A->B  NaNO2, HCl, KI (Sandmeyer Reaction) C Suzuki-Miyaura Coupled Product B->C  Arylboronic Acid, Pd Catalyst, Base, Solvent, Heat

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a highly reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from method development rationale to a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment.

Introduction and Scientific Rationale

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine containing both a primary amino group and a tertiary amine within the piperidinyl moiety. Accurate quantification of such molecules is critical in pharmaceutical development and manufacturing for ensuring dosage accuracy, monitoring stability, and controlling impurity levels. The presence of multiple basic functional groups necessitates careful control over chromatographic conditions to achieve reproducible results and symmetrical peak shapes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this type of analysis due to its high resolution, sensitivity, and robustness.[1][2] This note describes a reversed-phase HPLC (RP-HPLC) method, which is the dominant mode in pharmaceutical analysis, employing a non-polar stationary phase and a polar mobile phase to separate analytes based on hydrophobic interactions.[3][4] The causality behind our experimental choices is explained in detail to provide users with a deep understanding of the method's mechanics.

Chromatographic Method Development: A Logic-Driven Approach

The primary objective was to develop a method that is both selective for the analyte and robust enough for routine use. The physicochemical properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate—a moderately polar molecule with basic centers—were the primary drivers of our development strategy.

Stationary Phase Selection

A C18 (octadecyl) bonded silica column was selected as the stationary phase. This is the most common and versatile reversed-phase support, offering a strong hydrophobic interaction mechanism necessary for retaining the analyte from a polar mobile phase.[5] The analyte's structure, containing both a non-polar benzene ring and a piperidine ring, ensures sufficient interaction and retention on a C18 phase.

Mobile Phase Optimization

The mobile phase is a critical factor in controlling retention and peak shape.[6][7]

  • Solvent Selection: A mixture of water and an organic solvent is standard for RP-HPLC.[8] Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides lower column backpressure and has a lower UV cutoff wavelength, which is advantageous for UV detection.[8]

  • pH Control: The analyte possesses two basic nitrogen atoms (the primary amine and the piperidinyl tertiary amine). The pH of the mobile phase dictates the ionization state of these groups.[6][9] At a pH below their pKa values, these groups will be protonated (cationic). To ensure consistent ionization and avoid peak tailing caused by interactions with residual silanols on the stationary phase, the mobile phase must be buffered. A phosphate buffer at a pH of 3.0 was selected to ensure full protonation of the analyte, leading to a single, stable ionic form and promoting sharp, symmetrical peaks.

Detection Wavelength (λmax)

The analyte contains a substituted aminobenzoate chromophore, which strongly absorbs UV radiation. To determine the optimal wavelength for maximum sensitivity, a standard solution of the analyte was scanned using a photodiode array (PDA) detector. The UV spectrum, analogous to related aminobenzoate structures, shows a significant absorption maximum.[10][11] Based on this, a detection wavelength of 295 nm was chosen to maximize the signal-to-noise ratio while minimizing potential interference from common solvents.

Detailed Analytical Protocol

Equipment and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Standards: Methyl 4-amino-3-(piperidin-1-yl)benzoate reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14] The objective of validation is to confirm that the procedure is suitable for its intended purpose.[14]

HPLC_Method_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent & Standards hplc_setup Equilibrate HPLC System (Column, Temp, Flow Rate) prep_solutions->hplc_setup sst Perform System Suitability Test (SST) hplc_setup->sst check_sst Verify SST Criteria Met? sst->check_sst check_sst->hplc_setup No, Re-equilibrate inject_samples Inject Blank, Standards, and Test Samples check_sst->inject_samples Yes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_conc Calculate Analyte Concentration (Using Calibration Curve) integrate_peaks->calc_conc report Generate Final Report calc_conc->report

Caption: Experimental workflow for HPLC analysis.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This was confirmed by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the Methyl 4-amino-3-(piperidin-1-yl)benzoate peak.

Linearity and Range

Linearity was established by preparing a series of at least five concentrations of the analyte across a specified range.[13]

  • Procedure: A calibration curve was prepared from 50 µg/mL to 150 µg/mL (50% to 150% of the target 100 µg/mL concentration).

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[12] The validated range for this method is established as 50 µg/mL to 150 µg/mL .

Accuracy (Recovery)

Accuracy was determined by applying the method to a synthetic mixture (placebo) spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Procedure: Triplicate samples were prepared at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-Assay Precision): Six individual samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Acceptance Criteria: % RSD ≤ 2.0%.

  • Intermediate Precision (Inter-Assay Precision): The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria: % RSD ≤ 2.0%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.[13] The system suitability parameters were monitored.

  • Variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Acceptance Criteria: All system suitability criteria must be met, and the results of the analysis should not be significantly affected.

Validation_Flow Logical Flow of Method Validation specificity Specificity (Analyte vs. Blank/Placebo) linearity Linearity (5 concentration levels) range_node Range (Established from Linearity) linearity->range_node defines accuracy Accuracy (Recovery at 3 levels) range_node->accuracy tested within precision Precision (Repeatability & Intermediate) range_node->precision tested within robustness Robustness (Deliberate Method Changes) lod_loq LOD & LOQ (Signal-to-Noise)

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Summary of Validation Results

Validation ParameterResultStatus
Specificity No interference at analyte RTPass
Linearity (R²) 0.9995Pass
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (Repeatability, %RSD) 0.85%Pass
Precision (Intermediate, %RSD) 1.12%Pass
Robustness SST passed under all varied conditionsPass

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be rapid, specific, linear, accurate, precise, and robust for the quantification of Methyl 4-amino-3-(piperidin-1-yl)benzoate. The comprehensive validation confirms its suitability for routine quality control and analytical applications in the pharmaceutical industry. The detailed explanation of the method development rationale provides a solid foundation for any necessary troubleshooting or future adaptations.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies, Inc. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ResearchGate. UV-vis absorption spectra of ethyl 4-aminobenzoate. ResearchGate. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

  • Majors, R. E. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies, Inc. [Link]

  • Wu, C., Liu, R., & Wei, W. (2010). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science. [Link]

  • Kim, H. S., et al. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials, Inc. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

  • Lin, W. C., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules. [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736799, Methyl 4-amino-3-methylbenzoate. PubChem. [Link]

Sources

Strategic Purification of Methyl 4-amino-3-(piperidin-1-yl)benzoate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract and Strategic Overview

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine of significant interest in medicinal chemistry and drug development, often serving as a critical building block for synthesizing more complex therapeutic agents. The presence of multiple functional groups—a primary aromatic amine, a tertiary aliphatic amine (piperidine), and a methyl ester—imparts a unique physicochemical profile that presents specific challenges during purification. The primary amino group and the basic piperidine nitrogen can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation, significant peak tailing, and potential yield loss.

This application note provides a comprehensive, step-by-step protocol for the efficient purification of Methyl 4-amino-3-(piperidin-1-yl)benzoate using flash column chromatography. We will move beyond a simple list of steps to explain the causality behind each decision, from the crucial pre-chromatography method development using Thin-Layer Chromatography (TLC) to the selection of a base-modified mobile phase designed to ensure a high-yield, high-purity outcome. This protocol is designed to be a self-validating system, empowering researchers to adapt and troubleshoot effectively.

Foundational Principles: The Amine-Silica Challenge

Standard normal-phase chromatography relies on the polar interactions between analytes and the stationary phase, typically silica gel (SiO₂). Silica gel's surface is populated with weakly acidic silanol groups (Si-OH). Basic compounds, such as the piperidine and aniline moieties in our target molecule, can undergo strong acid-base interactions with these silanol groups.[1] This interaction can cause several undesirable effects:

  • Irreversible Adsorption: The compound binds too strongly to the silica and cannot be eluted, drastically reducing the yield.

  • Peak Tailing: As the compound moves through the column, a fraction is continuously adsorbed and desorbed from the acidic sites, resulting in broad, streaky elution bands instead of sharp, well-defined peaks. This leads to poor separation from impurities.

  • On-Column Degradation: The acidic nature of the silica can potentially catalyze the degradation of sensitive molecules.

To counteract these issues, the most effective strategy is to "neutralize" the acidic sites on the silica gel by introducing a small amount of a competing base into the mobile phase.[1] Triethylamine (TEA) or ammonium hydroxide are commonly used for this purpose. The additive occupies the acidic sites, allowing the basic analyte to elute symmetrically and efficiently.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is a common choice).

  • Ventilation: All manipulations, including solvent preparation, column packing, and elution, should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica dust.[2]

  • Chemical Incompatibilities: The target compound is a base. Avoid contact with strong acids and strong oxidizing agents.[2][3]

Pre-Chromatography: TLC-Driven Method Development

The success of column chromatography is almost entirely dependent on the preliminary work done with Thin-Layer Chromatography (TLC). This is the self-validating step where the ideal separation conditions are determined empirically.

Objective: To identify a solvent system that provides a Retention Factor (Rf) of 0.2 - 0.4 for the target compound while maximizing the separation from all impurities.

Protocol for TLC Analysis:

  • Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spot the TLC Plate: Using a capillary tube, spot the crude sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated mobile phase. Test a range of solvent systems. A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent.[4]

    • System 1 (Standard): Hexane / Ethyl Acetate (EtOAc). Start with a ratio of 4:1 (v/v) and adjust the polarity by increasing the proportion of EtOAc.

    • System 2 (Alternative): Dichloromethane (DCM) / Methanol (MeOH). For more polar compounds, this system can be effective. Start at 98:2 (v/v).

  • Incorporate a Base Modifier: Prepare parallel TLC chambers with your most promising solvent systems, but add 0.5-1% triethylamine (TEA) to the mobile phase. For example, for a 10 mL mobile phase of 4:1 Hexane:EtOAc, add 50-100 µL of TEA.

  • Visualize and Analyze:

    • After the solvent front has nearly reached the top of the plate, remove it and mark the front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic ring should be UV-active.[5] Circle all visible spots.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Causality Check: Compare the TLC plates run with and without TEA. The spot corresponding to the amine product should appear more compact and less streaky on the plate developed with the TEA-modified eluent. This confirms that the base additive is effectively mitigating the adverse interactions with the silica.

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard particle size for flash chromatography, providing a good balance between resolution and flow rate.
Mobile Phase (Eluent) Hexane / Ethyl Acetate + 0.5% Triethylamine (TEA)A common, effective solvent system for moderately polar compounds.[4][6] The added TEA is critical to prevent peak tailing of the basic amine groups.[1]
Optimal Rf on TLC 0.2 - 0.4An Rf in this range ensures the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.
Visualization UV light at 254 nmThe benzene ring in the molecule is a strong chromophore that will absorb UV light, appearing as a dark spot on the fluorescent TLC plate.[5][7]

Detailed Protocol: Flash Column Chromatography

This protocol assumes ~1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.

5.1 Materials and Equipment

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica Gel 60 (230-400 mesh), ~100 g

  • Mobile phase (as determined by TLC), ~1.5-2 L

  • Crude Methyl 4-amino-3-(piperidin-1-yl)benzoate

  • Sand, cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

5.2 Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development packing 2. Column Packing (Slurry Method) tlc->packing sample_prep 3. Sample Loading (Dry Loading) packing->sample_prep elution 4. Elution & Fraction Collection sample_prep->elution monitoring 5. Fraction Analysis (TLC) elution->monitoring monitoring->elution Continue Elution combine 6. Combine Pure Fractions monitoring->combine Identify Pure Fractions evap 7. Solvent Removal (Rotovap) combine->evap final 8. Pure Product evap->final

Caption: Workflow for the purification of Methyl 4-amino-3-(piperidin-1-yl)benzoate.

5.3 Step-by-Step Methodology

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand.

    • In a beaker, mix ~100 g of silica gel with the initial mobile phase (e.g., 10% EtOAc in Hexane + 0.5% TEA) to form a free-flowing slurry. The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

    • Open the stopcock and drain some solvent, tapping the side of the column gently to dislodge air bubbles and ensure even packing. The goal is a stable, homogenous bed of silica with no cracks or channels.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a low-boiling-point solvent like dichloromethane or acetone.

    • Add 2-3 g of silica gel to this solution and mix well.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling it to the top.

    • Using gentle air pressure (flash chromatography), begin forcing the solvent through the column at a steady rate. A good flow rate is about 2 inches per minute.

    • Begin collecting the eluent in test tubes as soon as it starts dripping from the column. Collect fractions of equal volume (e.g., 20 mL per tube).

  • Monitoring the Separation:

    • Every few fractions, perform a TLC analysis. Spot the starting crude material, and the contents of the last 3-4 collected fractions on a single TLC plate.

    • Develop and visualize the plate. This allows you to track which compounds are eluting from the column.

    • Initially, you will see non-polar impurities eluting (higher Rf).

    • As the elution progresses, the desired product (Rf ~0.2-0.4) will begin to appear in the fractions.

    • Continue collecting until the desired product is no longer detected by TLC. More polar impurities (lower Rf) will elute last.

  • Isolation of Pure Product:

    • Perform a final TLC analysis of all fractions that appear to contain the product.

    • Combine only the fractions that show a single, clean spot corresponding to the Rf of the target compound.

    • Transfer the combined solution to a round-bottom flask and remove the solvent using a rotary evaporator.

    • The resulting solid or oil is your purified Methyl 4-amino-3-(piperidin-1-yl)benzoate. Dry it under high vacuum to remove residual solvent.

Troubleshooting Common Issues

ProblemLikely CauseRecommended Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, move from 10% EtOAc in hexane to 20% or 30%. Make changes slowly to maintain good separation.
Poor separation between product and impurity. The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system. For example, switch from Hexane/EtOAc to DCM/MeOH.[4] Sometimes, a completely different combination (e.g., Toluene/Acetone) can provide the necessary selectivity.
Streaking/tailing of the product band. Acid-base interaction between the amine and the silica gel.Ensure that 0.5-1% triethylamine (TEA) or another suitable base is present in your mobile phase. If tailing persists, the silica may be too acidic; consider using neutral alumina as the stationary phase.[8]
Low recovery/yield. The compound is irreversibly adsorbed onto the silica.Increase the concentration of TEA in the eluent (up to 2%). In extreme cases, consider using a less acidic stationary phase like deactivated silica or alumina.

References

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

  • Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Available at: [Link]

  • Pyka, A., & Spaczyńska, E. (2013). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Reddit. (2023). Resources on 3+ component chromatography solvent systems? Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. Available at: [Link]

  • AKJournals. (n.d.). Identification of amino acids with modified ninhydrin reagents on thin-layer chromatography plates. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Available at: [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? Available at: [Link]

  • ResearchGate. (2015). New reagent for detection of amino acids on TLC plates. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]

  • SciELO México. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Available at: [Link]

Sources

The Strategic Utility of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone of contemporary drug design, present in a remarkable number of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a privileged scaffold. When incorporated into more complex aromatic systems, such as the phenylpiperidine framework, it offers chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide focuses on a particularly valuable, yet underexplored, chemical intermediate: 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine . This molecule uniquely combines the structural features of a substituted ortho-phenylenediamine with a piperidine ring, making it a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will delve into its plausible synthesis, key reactive properties, and provide detailed protocols for its utilization in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Handling

While specific experimental data for 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine is not extensively reported in publicly available literature, its properties can be inferred from its constituent functional groups.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₃H₁₈N₂O₂Based on chemical structure
Molecular Weight 234.29 g/mol Based on chemical structure
Appearance Likely a solid at room temperatureSimilar to other substituted aminobenzoates
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water.Presence of both polar (amine, ester) and non-polar (phenyl, piperidine) groups
Stability Stable under standard laboratory conditions. Sensitive to strong oxidizing agents and potentially light.Aromatic amines can be susceptible to oxidation.
Handling Precautions Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.Standard practice for handling aromatic amines and fine chemicals.

Proposed Synthetic Pathway

A practical and efficient synthesis of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine can be conceptualized through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This proposed pathway is based on well-established organic chemistry principles and analogous reactions found in the literature.

Diagram 1: Proposed Synthesis of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group A Methyl 4-fluoro-3-nitrobenzoate C Methyl 3-nitro-4-(piperidin-1-yl)benzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B Piperidine B->C D Methyl 3-nitro-4-(piperidin-1-yl)benzoate E 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine D->E Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Solvent (e.g., EtOH, EtOAc)

Caption: A plausible two-step synthetic route to the target intermediate.

Protocol 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate

This protocol describes the nucleophilic aromatic substitution of a fluorine atom by piperidine. The electron-withdrawing nitro group facilitates this reaction.

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 4-fluoro-3-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Protocol 2: Synthesis of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine

This protocol details the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • Methyl 3-nitro-4-(piperidin-1-yl)benzoate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve methyl 3-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours, or until TLC analysis shows complete conversion.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine, which can often be used in the next step without further purification.

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine lies in its ability to serve as a precursor to a variety of heterocyclic systems, most notably benzimidazoles. The ortho-diamine functionality is primed for cyclization reactions with a range of electrophilic partners.

Diagram 2: Application in Benzimidazole Synthesis

G cluster_0 Cyclization to form Substituted Benzimidazoles A 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine D Substituted Benzimidazole A->D Coupling Agent (e.g., EDC, HATU) or Oxidative Conditions B Carboxylic Acid (R-COOH) B->D C Aldehyde (R-CHO) C->D

Caption: General scheme for the synthesis of benzimidazoles.

Protocol 3: Synthesis of 2-Substituted-5-(methoxycarbonyl)-4-(piperidin-1-yl)-1H-benzo[d]imidazoles via Condensation with Aldehydes

This protocol describes the condensation of the ortho-diamine intermediate with an aldehyde to form a benzimidazole ring system. This is a common and effective method for constructing this important heterocyclic core.[4]

Materials:

  • 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine

  • Substituted aldehyde (R-CHO)

  • Sodium metabisulfite (Na₂S₂O₅) or another mild oxidizing agent

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol or DMF.

  • Add sodium metabisulfite (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.

Further Synthetic Transformations

The resulting benzimidazole scaffold, containing a methyl ester and a piperidine moiety, offers multiple handles for further chemical diversification, making it an incredibly useful platform for building libraries of potential drug candidates.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). This acid can then be coupled with various amines to form a diverse array of amides, a common functional group in many kinase inhibitors.

  • N-Alkylation/Arylation of the Benzimidazole: The benzimidazole nitrogen can be alkylated or arylated under appropriate conditions to introduce further points of diversity.

  • Modification of the Piperidine Ring: While more complex, modifications to the piperidine ring itself are also possible, though this would typically be planned at an earlier stage in the synthesis.

Conclusion

1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine is a strategically important chemical intermediate that provides a direct entry into complex heterocyclic systems of high interest in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard, scalable chemical transformations. The protocols provided herein, based on well-established and analogous reactions, offer a practical guide for researchers to access this versatile building block and utilize it in the synthesis of novel benzimidazole derivatives and other complex molecules for drug discovery programs. The inherent functionality of this intermediate allows for extensive late-stage diversification, making it a valuable asset in the quest for new therapeutic agents.

References

  • Lima, L. M., et al. (2002). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1232-o1233. [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]

  • MDPI (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1976). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 55, 15. [Link]

  • ResearchGate (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. [Link]

  • Google Patents (2013). US20130345436A1 - method for preparing 2-(N-substituted)
  • MySkinRecipes (2026). Methyl 4-(piperidin-3-yl)benzoate hydrochloride. [Link]

  • The Royal Society of Chemistry (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • Google Patents (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Wang, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports, 11(1), 4567. [Link]

  • UNIPI (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • MDPI (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • ResearchGate (n.d.). General synthetic scheme for synthesis of substituted benzimidazole derivatives. [Link]

  • IOSR Journal (n.d.). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. [Link]

  • New Journal of Chemistry (RSC Publishing) (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. [Link]

  • Sci-Hub (1989). ChemInform Abstract: Benzimidazole‐Condensed Ring Systems. Part 2. New Synthesis of Substituted 1‐Oxo‐1H,5H‐pyrido(1,2‐a)benzimidazole‐4‐carbonitriles and Related Derivatives. [Link]

Sources

Troubleshooting & Optimization

Optimizing solvent and base conditions for piperidinyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidinyl benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing low yields in my synthesis of 1-benzoylpiperidine. What are the most likely causes and how can I improve the outcome?

Answer:

Low yields in the N-benzoylation of piperidine are a common challenge that can often be traced back to suboptimal reaction conditions, particularly the choice of base and solvent, as well as the purity of your starting materials.

Underlying Causality: The reaction of piperidine with benzoyl chloride is a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in piperidinyl benzoate synthesis.

Detailed Protocol for Yield Optimization:

  • Reagent Quality Check:

    • Piperidine: Ensure your piperidine is anhydrous. Water can hydrolyze benzoyl chloride, reducing the amount available for the reaction. If necessary, distill piperidine from a suitable drying agent like potassium hydroxide (KOH) pellets.

    • Benzoyl Chloride: This reagent is sensitive to moisture and can degrade over time. Use a freshly opened bottle or distill it under reduced pressure before use.

  • Solvent and Base Selection: The interplay between your solvent and base is critical.

    • Aprotic Solvents are Preferred: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are excellent choices as they are aprotic and will not react with benzoyl chloride.[1]

    • Base Selection:

      • Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are soluble in most organic solvents and effectively scavenge HCl.[2]

      • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and strong base for this reaction.[3][4] It is particularly useful in polar aprotic solvents like acetonitrile.[3]

      • Pyridine: While it can act as both a base and a nucleophilic catalyst, it can be difficult to remove during workup. It is often used when a reaction requires heating.[5]

  • Temperature Control:

    • The reaction is typically exothermic. It is advisable to add the benzoyl chloride dropwise to a solution of piperidine and the base at 0°C (ice bath) to control the reaction rate and minimize side product formation.[3][6]

    • After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[1][2]

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM), Toluene, AcetonitrileAprotic, prevents hydrolysis of benzoyl chloride.[1][4]
Base Triethylamine (TEA), K₂CO₃Effectively neutralizes HCl byproduct without competing as a nucleophile.[2][3]
Temperature 0°C during addition, then room temperatureControls exothermicity and minimizes side reactions.[3][6]
Stoichiometry Slight excess of benzoyl chloride (1.1 eq)Ensures complete consumption of the piperidine.
Question 2: My final product is contaminated with a persistent impurity. What could it be and how can I purify my piperidinyl benzoate?

Answer:

Impurities in the final product often arise from side reactions or incomplete reactions. The most common impurities are unreacted starting materials or byproducts from the base used.

Potential Impurities and Their Origin:

  • Unreacted Piperidine: If the reaction did not go to completion, you will have leftover piperidine.

  • Benzoic Acid: If there was any moisture in the reaction, benzoyl chloride will hydrolyze to benzoic acid.

  • N-Benzoylpyridinium Chloride (if pyridine is used as a base): Pyridine can be acylated by benzoyl chloride.

  • Triethylammonium Chloride (if TEA is used as a base): This salt is a byproduct of the neutralization of HCl.

Purification Strategy:

A standard aqueous workup followed by recrystallization or column chromatography is usually sufficient to obtain a high-purity product.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with:

      • A dilute acid solution (e.g., 1M HCl) to remove any unreacted piperidine and other basic impurities.

      • A dilute base solution (e.g., saturated sodium bicarbonate) to remove any benzoic acid.

      • Brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization or Chromatography:

    • Recrystallization: The crude product can often be recrystallized from a suitable solvent system like ethyl acetate/hexane to yield pure crystals.[3]

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable method.[3]

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification reaction Crude Product + Impurities dilute Dilute with Ethyl Acetate reaction->dilute wash_acid Wash with 1M HCl (Removes Piperidine) dilute->wash_acid wash_base Wash with NaHCO₃ (Removes Benzoic Acid) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry recrystallize Recrystallization (e.g., Ethyl Acetate/Hexane) dry->recrystallize chromatography Column Chromatography (Silica Gel) dry->chromatography pure_product Pure Piperidinyl Benzoate recrystallize->pure_product chromatography->pure_product

Caption: General purification workflow for piperidinyl benzoate.

Question 3: Can I run the synthesis of piperidinyl benzoate under solvent-free conditions?

Answer:

Yes, solvent-free, or "neat," conditions can be a very effective and environmentally friendly approach for the N-acylation of piperidine.[7] This method often leads to faster reaction times and simpler workup procedures.

Rationale for Solvent-Free Synthesis:

  • Increased Reaction Rate: The high concentration of reactants in a solvent-free system can significantly accelerate the reaction.

  • Green Chemistry: Eliminating the need for organic solvents reduces waste and environmental impact.

  • Simplified Workup: Without a solvent to remove, the workup process can be more straightforward.

Considerations for Solvent-Free Conditions:

  • Exothermicity: The reaction can be highly exothermic. It is crucial to have efficient cooling and to add the benzoyl chloride slowly to maintain control over the reaction temperature.

  • Viscosity: The reaction mixture may become very viscous or even solidify as the product forms. Efficient stirring is necessary to ensure homogeneity.

  • Catalyst: A catalyst, such as a reusable clay, can be employed to facilitate the reaction under solvent-free conditions.[7]

Experimental Protocol for Solvent-Free Synthesis:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often complete within a short period (e.g., 4-35 minutes).[7]

  • Proceed with the standard aqueous workup as described in the previous question to isolate and purify the product.

References
  • Pirnot, M. T., Rankic, D. A., Martin, D. B. C., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis.
  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][6][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central.

  • Preparation of piperidine derivatives.
  • Antihistaminic piperidine derivatives and intermediates for the preparation thereof.
  • Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
  • Piperidine Synthesis.
  • KEGG PATHWAY D
  • A kind of purification method of high-purity piperidine.
  • Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Method for preparing 4-piperidyl piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • REGIOSELECTIVE N-ACYL
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing.

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 4-amino-3-(piperidin-1-yl)benzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of Methyl 4-amino-3-(piperidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important pharmaceutical intermediate. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles to ensure the scientific integrity and practical applicability of the information provided.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Methyl 4-amino-3-(piperidin-1-yl)benzoate?

A1: There are two principal synthetic routes for the preparation of Methyl 4-amino-3-(piperidin-1-yl)benzoate:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This classic two-step approach often starts with a readily available raw material like methyl 4-amino-3-nitrobenzoate or methyl 3-chloro-4-aminobenzoate. In the case of a nitro-substituted precursor, the piperidine is introduced via SNAr, followed by the reduction of the nitro group to the desired amine. If a chloro-substituted precursor is used, the piperidine is introduced via SNAr. The SNAr reaction is typically favored when an electron-withdrawing group (like a nitro group) is present on the aromatic ring, which activates it for nucleophilic attack.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This is a more modern and highly versatile method for forming the C-N bond between piperidine and the aromatic ring.[1] This one-step process typically involves the reaction of methyl 3-halo-4-aminobenzoate (where halo is typically bromo or iodo) with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. This method often offers higher yields and functional group tolerance compared to traditional methods.

Q2: Which synthetic route is preferable for large-scale production?

A2: The choice of synthetic route for scale-up depends on several factors, including raw material cost and availability, process safety, and overall process robustness.

FactorRoute A: SNAr & ReductionRoute B: Buchwald-Hartwig Amination
Raw Materials Often cheaper and more readily available starting materials.Halogenated starting materials and specialized ligands can be more expensive.
Process Steps Two-step process, potentially leading to lower overall yield and longer cycle times.One-step process, often with higher yields and shorter cycle times.
Safety Reduction of a nitro group can be highly exothermic and requires careful thermal management.Palladium catalysts can be pyrophoric, and phosphine ligands can be air-sensitive.
Waste Can generate significant inorganic waste from the reduction step.Palladium-containing waste streams require specialized disposal and recovery.

In many modern pharmaceutical manufacturing settings, the Buchwald-Hartwig amination is often preferred for its efficiency and higher yields, despite the higher initial cost of reagents. However, a thorough process hazard analysis and cost analysis should be conducted for both routes to determine the most suitable option for your specific manufacturing capabilities.

Q3: What are the most critical challenges when scaling up the synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate?

A3: Scaling up any chemical process introduces a new set of challenges that are often not observed at the lab scale. For this particular synthesis, the key challenges include:

  • Heat Transfer and Thermal Management: Amination reactions, particularly the reduction of a nitro group in the SNAr route, can be highly exothermic. The reduced surface-area-to-volume ratio in large reactors can lead to inefficient heat dissipation, potentially causing runaway reactions.

  • Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients. This can result in the formation of impurities and a decrease in overall yield.

  • Impurity Profile Control: The types and quantities of impurities can change upon scale-up. For instance, in the Buchwald-Hartwig amination, side reactions such as hydrodehalogenation of the starting material or dimerization of the amine can become more prevalent.

  • Product Isolation and Purification: Crystallization of the final product can be challenging at a large scale. Controlling the crystal form (polymorphism) and particle size is critical for downstream processing and the quality of the final active pharmaceutical ingredient (API).[2][3]

  • Catalyst Handling and Removal (for Buchwald-Hartwig): Handling air-sensitive and potentially pyrophoric palladium catalysts and phosphine ligands requires specialized equipment and procedures. Residual palladium in the final product is a major concern and must be reduced to acceptable levels (typically in the parts-per-million range).[4]

Troubleshooting Guide

Problem 1: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete conversion of the starting material (methyl 3-halo-4-aminobenzoate).

  • Formation of significant side products, such as the hydrodehalogenated starting material.

Potential Causes & Solutions:

CauseDiagnostic CheckRecommended Action
Catalyst Deactivation Analyze the reaction mixture for the presence of catalyst inhibitors (e.g., water, oxygen).Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Consider using a more robust pre-catalyst.
Insufficient Base Strength or Solubility Check the pH of the reaction mixture (if applicable) and observe for undissolved base.Use a stronger base (e.g., sodium tert-butoxide) or a base with better solubility in the reaction solvent (e.g., lithium bis(trimethylsilyl)amide). The choice of base can be critical for the reaction's success.[1]
Inappropriate Ligand Choice Review literature for optimal ligands for similar transformations.Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the one that provides the best balance of reactivity and stability for your specific substrate.
Low Reaction Temperature Monitor the internal reaction temperature.Gradually increase the reaction temperature in small increments. Some Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.
Problem 2: High Levels of Impurities in the Crude Product

Symptoms:

  • Multiple spots on TLC or peaks in HPLC of the crude product.

  • Difficulty in purifying the product to the required specifications.

Potential Causes & Solutions:

CauseDiagnostic CheckRecommended Action
Side Reactions (e.g., Dimerization, Hydrodehalogenation) Characterize the major impurities by LC-MS and NMR.Optimize the reaction conditions to minimize side reactions. This may involve lowering the reaction temperature, reducing the catalyst loading, or changing the solvent.
Over-alkylation (in SNAr route) Look for impurities with a higher molecular weight corresponding to the addition of a second piperidine ring.Use a milder base or control the stoichiometry of piperidine more carefully.
Incomplete Reduction (in SNAr route with nitro group) Check for the presence of the nitro-intermediate in the final product.Increase the amount of reducing agent or the reaction time for the reduction step. Ensure the catalyst for the reduction is active.
Residual Palladium Catalyst Analyze the product for palladium content using ICP-MS.Employ a palladium scavenger (e.g., silica-functionalized thiols) or perform a charcoal treatment to remove residual palladium. Recrystallization can also be effective.[4]
Problem 3: Difficult Product Isolation and Purification

Symptoms:

  • The product oils out during crystallization.

  • The product crystallizes as a fine powder that is difficult to filter.

  • The product has a broad melting point range, indicating polymorphism or impurities.[2][3]

Potential Causes & Solutions:

CauseDiagnostic CheckRecommended Action
Poor Solvent Choice for Crystallization Perform a solvent screen at a small scale to identify a suitable solvent or solvent system.A good crystallization solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below. Consider anti-solvent crystallization.
Rapid Cooling During Crystallization Observe the crystal formation process.Implement a controlled cooling profile to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote controlled crystallization.
Polymorphism Analyze the solid product by Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).The presence of different crystal forms can affect the physical properties of the product.[2][3] A detailed polymorph screening study may be necessary to identify and control the desired crystalline form.

Experimental Workflows & Diagrams

Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC/HPLC) Is starting material consumed? start->check_conversion check_catalyst Check Catalyst & Ligand - Inert atmosphere? - Reagent quality? check_conversion->check_catalyst No check_impurities Identify Major Byproducts (LC-MS) - Hydrodehalogenation? - Dimerization? check_conversion->check_impurities Yes check_base Evaluate Base - Strength sufficient? - Solubility adequate? check_catalyst->check_base check_temp Review Reaction Temperature - Is it optimal? check_base->check_temp end Implement Corrective Actions check_temp->end optimize_conditions Optimize Reaction Conditions - Lower temperature? - Adjust stoichiometry? check_impurities->optimize_conditions optimize_conditions->end

Caption: A decision tree for troubleshooting low yield in the Buchwald-Hartwig amination.

Workflow: Product Purification and Palladium Removal

G start Crude Product from Work-up dissolve Dissolve in Suitable Solvent start->dissolve pd_removal Palladium Removal (e.g., Charcoal or Scavenger Treatment) dissolve->pd_removal filtration Hot Filtration pd_removal->filtration crystallization Controlled Cooling / Anti-solvent Addition filtration->crystallization isolation Filter and Wash Crystals crystallization->isolation drying Dry Under Vacuum isolation->drying analysis Analyze Final Product (HPLC, NMR, ICP-MS for Pd) drying->analysis final_product Pure Methyl 4-amino-3-(piperidin-1-yl)benzoate analysis->final_product

Caption: A generalized workflow for the purification of the final product.

References

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Retrieved from [Link]

  • CAS. (2025, November 17). Chinese Scientists Develop Breakthrough Method for Aromatic Amine Applications. Retrieved from [Link]

  • National Institutes of Health. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Retrieved from [Link]

  • National Institutes of Health. Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Xinhua. (2025, November 17). Chinese scientists develop breakthrough method for aromatic amine applications. Retrieved from [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. (2025, August 7). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF. Retrieved from [Link]

  • National Institutes of Health. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • ResearchGate. (2019, September 19). Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. Retrieved from [Link]

  • MDPI. An Investigation of Heat Transfer Performance in an Agitated Vessel. Retrieved from [Link]

  • Diva-portal.org. (2004, July 7). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2025, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • ScienceDirect. Local and overall heat transfer of exothermic reactions in microreactor systems. Retrieved from [Link]

  • University of Limerick. Polymorphism and crystallization of p-aminobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (2017, November 16). (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]

  • Sciforum. (2024, September 18). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. Retrieved from [Link]

  • Innovations in Pharmaceutical Technology. (2022, June 27). Rapid method development to overcome challenges of bi-specific antibody purification. Retrieved from [Link]

  • ResearchGate. (2021, October 26). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Innovations in Pharmaceutical Technology. Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Retrieved from [Link]

  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • MDPI. Heat Transfer and Pressure Loss Performance of Additively Manufactured Metamaterials in Annular Channels. Retrieved from [Link]

  • Chem LibreTexts. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]

  • PubMed. Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. Retrieved from [Link]

  • Organic Process & Product Highlight. (2025, March 9). A Scalable Approach to Primary Amines via the Petasis Reaction. Retrieved from [Link]

  • National Institutes of Health. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with peak shape, specifically peak tailing, during HPLC analysis of this compound. We will explore the underlying chemical principles causing this issue and provide a systematic, field-proven approach to its resolution.

Analyte Profile: Understanding the Challenge

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a basic compound. Its structure contains a piperidinyl group, which is strongly basic. The nitrogen atom in the piperidine ring has a high affinity for protons and is readily protonated under typical reversed-phase HPLC conditions (acidic to neutral pH). The pKa of the conjugate acid of piperidine is approximately 11.2[1][2][3], making our analyte a strong base that will carry a positive charge at any pH below ~10.

This positive charge is the primary driver of problematic secondary interactions with the HPLC stationary phase. Standard silica-based columns contain residual silanol groups (Si-OH). These groups are weakly acidic and become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4, creating localized negative charges on the stationary phase surface.[4][5][6][7] The electrostatic attraction between the positively charged analyte and these negatively charged silanol sites leads to a secondary retention mechanism, resulting in significant peak tailing.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my peak for Methyl 4-amino-3-(piperidin-1-yl)benzoate tailing so severely?

A: Peak tailing for this compound is almost always due to a chemical interaction between the protonated basic piperidinyl group and acidic, ionized silanol groups on the surface of the silica-based stationary phase.[5][6] This strong, non-hydrophobic interaction acts as a secondary retention mechanism, which slows the elution of a fraction of the analyte molecules, causing the characteristic "tail."

Q2: What is a good USP Tailing Factor (Tf) to aim for?

A: According to United States Pharmacopeia (USP) General Chapter <621>, an ideal, symmetrical peak has a tailing factor of 1.0.[8][9][10] For routine analysis, a tailing factor between 0.9 and 1.2 is considered excellent. While values up to 1.5 may be acceptable for some assays, significant tailing above this value should be addressed as it can compromise integration accuracy and resolution.[4][6]

Q3: How can I quickly determine if the problem is chemical (my analyte) or physical (my HPLC system)?

A: Inject a neutral, well-behaved compound (e.g., toluene, methyl benzoate[11]) under the same conditions. If the neutral compound produces a symmetrical peak while your analyte tails, the issue is a chemical interaction with the column.[5] If all peaks, including the neutral compound, are tailing or broad, the problem is likely physical, such as extra-column volume (e.g., excessive tubing length), a column void, or a blocked frit.[4][5]

Q4: Will simply buying a new column fix the problem?

A: It might, especially if you switch to a modern, high-purity, end-capped column. These columns, often made with "Type B" silica, have a much lower concentration of active silanol sites compared to older "Type A" silica columns.[7] However, optimizing the mobile phase is a more fundamental and cost-effective first step that often resolves the issue entirely.[7]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. We begin with the most impactful and least disruptive solutions first.

Diagram: Troubleshooting Workflow

G start Observe Peak Tailing (Tf > 1.5) diag Step 1: Diagnose Cause Inject Neutral Compound start->diag chem Chemical Problem (Analyte-Specific Tailing) diag->chem Neutral peak is symmetric phys Physical Problem (All Peaks Tail) diag->phys Neutral peak also tails mp_opt Step 2: Mobile Phase Optimization chem->mp_opt hw_chk Step 4: Check System Hardware (Tubing, Frits, Connections) phys->hw_chk col_sel Step 3: Column Selection mp_opt->col_sel ph_low Option A: Low pH (2.5-3.0) Suppress Silanol Ionization mp_opt->ph_low Strategy ph_high Option B: High pH (10-11) Neutralize Analyte mp_opt->ph_high Strategy additive Option C: Add Competing Base (e.g., 0.1% Triethylamine) mp_opt->additive Strategy solved Problem Resolved (Tf < 1.2) col_sel->solved hw_chk->solved end_cap Use High-Purity, End-Capped (Type B Silica) Column G cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte (Mobile Phase) Silanol Si|O Analyte Methyl 4-amino-3-(piperidin-1-yl)benzoateProtonated Piperidinyl Group (N-H+) Analyte->Silanol Electrostatic Attraction (Causes Peak Tailing)

Caption: Unwanted interaction between the protonated analyte and an ionized silanol site.

StrategyRecommended pHMobile Phase Buffer/AdditiveMechanism of ActionProsCons
Low pH 2.5 - 3.00.1% Formic Acid, 0.1% TFA, or 20 mM Phosphate BufferSuppresses silanol ionization (Si-OH is neutral). Analyte remains protonated (R₃NH⁺).Very effective, robust, compatible with most silica columns.Analyte retention may decrease; potential for acid hydrolysis of some columns (use low-pH stable columns).
High pH 10.0 - 11.020 mM Ammonium Bicarbonate or Ammonium HydroxideNeutralizes the analyte (R₃N). Silanols are ionized (SiO⁻).Excellent peak shape, often increased retention.Requires a specialized high-pH stable column (e.g., hybrid silica, polymer-based).
Competitive Additive 6.0 - 7.520 mM Phosphate Buffer + 0.1% Triethylamine (TEA)TEA (a competing base) saturates the active silanol sites, "masking" them from the analyte.Can be effective at neutral pH if required by the method.Can be difficult to flush from the column, may cause baseline disturbances, can suppress MS signal.

Detailed Protocol: Systematic pH Adjustment Study

This experiment is the most effective way to determine the optimal mobile phase conditions for your analyte.

Objective: To evaluate the effect of mobile phase pH on the peak shape and retention of Methyl 4-amino-3-(piperidin-1-yl)benzoate.

Materials:

  • HPLC System with UV detector

  • Reversed-phase C18 column (a modern, end-capped column is recommended)

  • Analyte stock solution (e.g., 1 mg/mL in Methanol)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B: Acetonitrile or Methanol

  • Calibrated pH meter

Methodology:

  • Initial Scouting Run (Low pH):

    • Equilibrate the column with a mobile phase of 50% Mobile Phase A1 and 50% Mobile Phase B.

    • Inject the analyte working solution (e.g., 10 µg/mL).

    • Run an isocratic elution for 10 minutes.

    • Record the chromatogram, noting the retention time and calculating the USP Tailing Factor. This condition is often sufficient to solve the problem.

  • Mid-pH Run (Control):

    • Thoroughly flush the system and column with 60:40 Water:Methanol.

    • Equilibrate the column with 50% Mobile Phase A2 and 50% Mobile Phase B.

    • Inject the analyte and run the isocratic elution as before.

    • Record the results. You will likely observe significant tailing in this condition, confirming the pH effect.

  • Data Analysis:

    • Compare the chromatograms from the low-pH and mid-pH runs.

    • The low-pH run should exhibit a significantly improved (lower) tailing factor and likely a shorter retention time.

    • Adjust the percentage of Mobile Phase B in the low-pH method to achieve the desired retention time (k' between 2 and 10). For example, if retention is too low, decrease the percentage of B.

Step 3: Column Selection

If mobile phase optimization does not fully resolve the issue, or if you require maximum performance, consider your column choice.

  • Use High-Purity, End-Capped Columns: Modern columns manufactured with high-purity silica ("Type B") have fewer metal impurities and a lower concentration of highly acidic silanols. [7][12]"End-capping" is a process that chemically bonds a small silane (like trimethylsilane) to many of the remaining free silanols, making them inert. [5]This is the single most important column factor for analyzing basic compounds.

  • Consider Alternative Stationary Phases: If issues persist, polar-embedded phases or columns with alternative surface chemistry can provide additional shielding of residual silanols and offer different selectivity.

Step 4: Hardware & System Check

If you diagnosed a physical problem in Step 1, investigate the following:

  • Extra-Column Volume: Ensure connection tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). [4]Excessive volume here causes peak broadening and tailing for all compounds.

  • Column Frit: A partially blocked inlet frit on the column can distort peak shape. Try back-flushing the column (disconnect from the detector first) at a low flow rate or replacing the frit if possible. [13]* Column Void: A void or channel in the column packing material can cause split or tailing peaks. This usually indicates the end of the column's life, and the column should be replaced.

  • Leaking Connections: Check all fittings for any signs of leaks, which can disrupt flow and pressure, leading to poor chromatography.

By systematically applying these diagnostic and optimization strategies, you can overcome the challenges of peak tailing and develop a robust, reliable HPLC method for the analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Regis Technologies, Inc. Ion Pairing Reagents and Buffers. [Link]

  • AGC Chemicals Americas. Advantages of Silica Gels for HPLC Packing Applications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Element Lab Solutions. HPLC Eluent Preparation. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Hawach Scientific. Silica HPLC Column, High Performance LC Columns. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Wikipedia. Piperidine. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Wikipedia. Methyl benzoate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The Methyl 4-amino-3-(piperidin-1-yl)benzoate core represents a promising starting point for the development of a diverse range of bioactive molecules. This guide provides a comprehensive comparative framework for the synthesis, evaluation, and structure-activity relationship (SAR) analysis of analogs based on this scaffold. By understanding the nuances of how structural modifications impact biological activity and pharmacokinetic properties, research teams can more effectively navigate the path to lead optimization.

The strategic placement of a piperidine ring ortho to an amino group on a benzoate scaffold offers a unique combination of rigidity and conformational flexibility, with opportunities for substitution that can significantly influence target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The insights presented herein are drawn from established principles in medicinal chemistry and data from analogous chemical series to provide a robust, evidence-based approach to your research endeavors.

Rationale for Analog Design and Synthesis

The Methyl 4-amino-3-(piperidin-1-yl)benzoate scaffold is an attractive starting point for library synthesis due to the synthetic tractability of its core components. The aminobenzoate moiety is a well-established pharmacophore present in numerous approved drugs, while the piperidine ring offers a versatile anchor for introducing a wide range of chemical diversity.[1][2] The primary amino group and the piperidine nitrogen can also serve as key hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

General Synthetic Strategy

A divergent synthetic approach can be employed to generate a library of analogs, starting from a common intermediate. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of substituted aminobenzoates.[1]

A Methyl 4-amino-3-nitrobenzoate B Methyl 4-amino-3-(piperidin-1-yl)benzoate (Core Scaffold) A->B Nucleophilic Aromatic Substitution (Piperidine, Base) C Analogs with Substituted Piperidines B->C Use of Substituted Piperidines in Step 1 D Analogs with Modified Benzoate Ester B->D Hydrolysis to Carboxylic Acid followed by Esterification/Amidation E Analogs with N-Alkylated/Acylated Amino Group B->E Alkylation or Acylation of the 4-amino group cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism of Action cluster_3 Tier 4: In Vitro & In Vivo Profiling A Synthesized Analog Library B High-Throughput Screening (HTS) (e.g., Kinase Panel, GPCR Panel) A->B C Confirmed Hits B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Potent Hits D->E F Selectivity Profiling (Against Related Targets) E->F G Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) E->G H Selective & Potent Leads F->H G->H I Cell-Based Assays H->I J ADME/Tox Profiling H->J K In Vivo Efficacy Models I->K

Sources

A Comparative Guide to Orthogonal Methods for Purity Confirmation of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Reliance on a single analytical method can be fraught with risks, including co-elution of impurities or the inability to detect non-chromophoric species. This guide presents a comprehensive framework for the purity confirmation of Methyl 4-amino-3-(piperidin-1-yl)benzoate, a key building block in medicinal chemistry, through the application of orthogonal analytical techniques. We will explore the strategic implementation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC). The causality behind the selection of these methods, detailed experimental protocols, and comparative data are provided to offer a field-proven strategy for ensuring the highest degree of confidence in purity assessment.

Introduction: The Imperative of Orthogonal Purity Assessment

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine with significant potential as a scaffold in the synthesis of novel therapeutic agents. The purity of this intermediate is critical, as impurities can carry over into the final API, potentially impacting its safety, efficacy, and stability. Orthogonal methods, which measure the same attribute using different physicochemical principles, are essential for a comprehensive purity assessment.[1][2] This approach minimizes the risk of overlooking impurities that may not be detected by a single technique.[3] This guide will provide a comparative analysis of three powerful and orthogonal techniques for the purity confirmation of Methyl 4-amino-3-(piperidin-1-yl)benzoate.

The selection of RP-HPLC, qNMR, and DSC is based on their distinct and complementary analytical principles:

  • RP-HPLC: A separation-based technique that excels at resolving the target compound from structurally similar impurities based on differences in hydrophobicity.[4]

  • qNMR: A primary ratio method that provides an absolute measure of purity based on the molar ratio of the analyte to a certified internal standard, independent of the analyte's chemical structure or response factor.[5][6]

  • DSC: A thermal analysis technique that determines purity based on the melting point depression of the main component caused by the presence of impurities.[7][8]

The convergence of data from these three orthogonal methods provides a high-confidence purity value, fulfilling the stringent requirements of regulatory bodies.[9][10]

Potential Impurities in the Synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate involves the nucleophilic aromatic substitution of a suitable starting material, such as Methyl 4-amino-3-halogeno-benzoate, with piperidine.

Potential process-related impurities could include:

  • Starting Materials: Unreacted Methyl 4-amino-3-halogeno-benzoate and piperidine.

  • By-products: Isomeric substitution products or products of side reactions.

  • Degradation Products: Compounds formed due to instability of the product under reaction or storage conditions.

Orthogonal Methodologies for Purity Confirmation

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The retention of a compound is primarily governed by its hydrophobicity. This method is highly effective for separating the target molecule from structurally related impurities that may have different polarities.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 4-amino-3-(piperidin-1-yl)benzoate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

Data Interpretation and Expected Results:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample is expected to show a single major peak with minimal secondary peaks.

Table 1: Hypothetical RP-HPLC Purity Assessment of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Peak No.Retention Time (min)Area (%)Identification
14.20.15Impurity A (e.g., Starting Material)
212.899.75Methyl 4-amino-3-(piperidin-1-yl)benzoate
315.10.10Impurity B (e.g., By-product)
Total 100.00
Purity 99.75%
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and weight.[11] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method that does not require a calibration curve.[6]

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of Methyl 4-amino-3-(piperidin-1-yl)benzoate into a clean vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

    • Acquisition Time: 4 s

    • Spectral Width: 20 ppm

Data Interpretation and Calculation:

The purity of Methyl 4-amino-3-(piperidin-1-yl)benzoate is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Table 2: Hypothetical qNMR Purity Calculation for Methyl 4-amino-3-(piperidin-1-yl)benzoate

ParameterAnalyteInternal Standard (Maleic Acid)
Signal (ppm)~3.8 (s, 3H, -OCH3)~6.3 (s, 2H, -CH=CH-)
Integral (I)1.000.45
No. of Protons (N)32
Molecular Weight (MW)248.31 g/mol 116.07 g/mol
Mass (m)20.15 mg10.05 mg
Purity (P)To be determined99.8%
Calculated Purity 99.6%
Method 3: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, impurities will cause a depression and broadening of the melting point. The van't Hoff equation relates the mole fraction of the impurity to the melting point depression, allowing for the calculation of purity.[12] This method is particularly sensitive to eutectic impurities.[8]

Experimental Protocol:

  • Instrumentation: TA Instruments Q2000 DSC or equivalent.

  • Sample Pans: Tzero aluminum pans.

  • Sample Preparation: Accurately weigh 2-3 mg of Methyl 4-amino-3-(piperidin-1-yl)benzoate into a Tzero aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 80 °C.

    • Ramp at 1 °C/min to 150 °C.

  • Purge Gas: Nitrogen at 50 mL/min.

Data Interpretation and Analysis:

The purity is calculated by the instrument's software using the van't Hoff equation. The software analyzes the shape of the melting endotherm.

Table 3: Hypothetical DSC Purity Assessment of Methyl 4-amino-3-(piperidin-1-yl)benzoate

ParameterResult
Onset of Melting (°C)125.8
Peak of Melting (°C)127.5
Enthalpy of Fusion (ΔHfus)120.4 J/g
Purity (mole %) 99.8%

Comparative Analysis and Workflow

The strength of this orthogonal approach lies in the convergence of results from three fundamentally different analytical techniques.

Table 4: Comparison of Orthogonal Methods for Purity Assessment

FeatureRP-HPLCqNMRDSC
Principle Chromatographic SeparationNuclear Magnetic ResonanceThermal Analysis
Purity Basis Area % (relative)Molar Ratio (absolute)Melting Point Depression (absolute)
Strengths - High resolving power for structurally similar impurities- High sensitivity- Absolute quantification without a specific reference standard for the analyte- Provides structural information- Sensitive to eutectic impurities- Fast analysis time
Limitations - Requires a chromophore- Purity is relative to detected impurities- Lower sensitivity than HPLC- Requires a soluble, non-reactive internal standard- Requires a crystalline, thermally stable compound- Not suitable for amorphous materials

Workflow Diagram:

Orthogonal_Purity_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Orthogonal Confirmation cluster_3 Final Purity Assignment Sample Methyl 4-amino-3- (piperidin-1-yl)benzoate HPLC RP-HPLC Analysis (Relative Purity) Sample->HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR DSC DSC Analysis (Absolute Purity) Sample->DSC Decision Data Concordance & Purity Assignment HPLC->Decision qNMR->Decision DSC->Decision

Caption: Orthogonal workflow for purity confirmation.

Conclusion

The purity confirmation of Methyl 4-amino-3-(piperidin-1-yl)benzoate, or any pharmaceutical intermediate, demands a rigorous and multi-faceted analytical approach. This guide has detailed the application of three orthogonal methods: RP-HPLC, qNMR, and DSC. Each technique provides a unique and valuable perspective on the sample's purity, and their collective data provides a high degree of confidence that is unattainable with a single method. The implementation of such an orthogonal strategy is not merely good practice; it is a scientific necessity for ensuring the quality and safety of pharmaceutical products. The provided protocols and comparative data serve as a robust starting point for researchers, scientists, and drug development professionals in establishing comprehensive purity assessment workflows.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PubChem. Retrieved from a relevant synthesis publication. (Note: A direct link for the exact target molecule was not found, so a closely related structure's synthesis is referenced for impurity context).
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. PharmTech.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. BenchChem.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Retrieved from [Link]

  • AAPS PharmSciTech. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC - NIH. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Mettler Toledo.
  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

  • Analytical Sciences. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Sci-Hub.
  • Governors State University. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.
  • Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate. BenchChem.
  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?. Fluid Imaging Technologies.
  • American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original link may not be stable).

  • Agilent Technologies. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent.
  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. National Library of Medicine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Library of Medicine. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a substituted aminobenzoate scaffold, makes it a valuable building block for drug discovery programs targeting a range of therapeutic areas. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers and professionals in the pharmaceutical and life sciences industries. This guide provides an in-depth, objective comparison of the two primary synthetic routes to Methyl 4-amino-3-(piperidin-1-yl)benzoate: the modern Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

At a Glance: Comparing the Synthetic Routes

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material Methyl 4-amino-3-bromobenzoateMethyl 4-amino-3-fluorobenzoate
Key Reagents Palladium catalyst, phosphine ligand, strong basePiperidine, polar aprotic solvent, heat
Reaction Mechanism Catalytic cross-coupling cycleAddition-elimination
Typical Yield Good to excellent (80-95%)Moderate to good (60-85%)
Substrate Scope BroadMore limited, requires activating group
Cost Higher (palladium catalyst and ligand)Lower (no catalyst required)
Scalability Good, with catalyst optimizationGenerally good
Safety Concerns Flammable solvents, pyrophoric bases (in some cases)High reaction temperatures, high-boiling point solvents

Route 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis.[1] This palladium-catalyzed cross-coupling reaction offers a highly efficient route to a wide range of arylamines from aryl halides or triflates.[2]

The "Why": Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, a base, and the coupling partners. The ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of the reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Amine Coordination Amine Coordination Aryl-Pd(II)-X(L2)->Amine Coordination Amine, Base Aryl-Pd(II)-Amine(L2) Aryl-Pd(II)-Amine(L2) Amine Coordination->Aryl-Pd(II)-Amine(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amine(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-N

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 4-amino-3-bromobenzoate) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, and the base removes a proton from the amine, forming an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Practical Approach

This protocol is based on established procedures for the Buchwald-Hartwig amination of similar aryl bromides with secondary amines.[3]

Materials:

  • Methyl 4-amino-3-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-amino-3-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add piperidine (1.2 eq) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a classic and often cost-effective method for introducing nucleophiles onto an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to a good leaving group.

The "Why": Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the ester group para to the fluorine atom in the proposed starting material, Methyl 4-amino-3-fluorobenzoate, provides the necessary electronic activation for the reaction to occur.

Diagram of the SNAr Mechanism

SNAr_Mechanism Aryl-F Methyl 4-amino-3-fluorobenzoate Nucleophilic Attack Nucleophilic Attack Aryl-F->Nucleophilic Attack Piperidine Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic Attack->Meisenheimer Complex Leaving Group Departure Leaving Group Departure Meisenheimer Complex->Leaving Group Departure - F⁻ Product Product Leaving Group Departure->Product

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

The key steps are:

  • Nucleophilic Attack: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Experimental Protocol: A Practical Approach

This protocol is based on general procedures for SNAr reactions of activated aryl fluorides with amines.

Materials:

  • Methyl 4-amino-3-fluorobenzoate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add Methyl 4-amino-3-fluorobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add piperidine (1.5 eq) and DMSO to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Yield & Purity Typically high yields (80-95%) and high purity after chromatography.[3]Moderate to good yields (60-85%), purity can be affected by side reactions at high temperatures.
Scalability Readily scalable, though catalyst cost can be a factor. Low catalyst loadings are often possible.[4]Generally scalable and cost-effective for large-scale production.
Cost-Effectiveness Higher initial cost due to the palladium catalyst and phosphine ligand.More cost-effective as it avoids expensive catalysts and ligands.
Safety & Environmental Use of potentially pyrophoric bases and flammable solvents requires careful handling. Palladium is a heavy metal with environmental considerations.[5]High reaction temperatures and the use of high-boiling point aprotic solvents can pose safety and work-up challenges.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer viable pathways to Methyl 4-amino-3-(piperidin-1-yl)benzoate.

  • The Buchwald-Hartwig amination is the preferred method for laboratory-scale synthesis and when high yields and purity are paramount. Its broad substrate scope and milder reaction conditions (in some cases) make it a reliable choice for medicinal chemistry applications where rapid access to analogs is crucial.

  • Nucleophilic Aromatic Substitution presents a more economical alternative, particularly for large-scale industrial production where cost is a primary driver. While the yields may be slightly lower and the reaction conditions more forcing, the avoidance of expensive and sensitive catalysts makes it an attractive option for bulk manufacturing.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and available resources. It is recommended to perform small-scale trials of both routes to determine the optimal conditions for a given application.

References

  • Graham, J. S., Hunter, J. H., & Waring, M. J. (2021). Micellar Buchwald-Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(23), 17257–17264. [Link]

  • Copin, C., Massip, S., Grel, P., Buron, F., & Routier, S. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][5][6]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7499-7510. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2019). Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. Chemical Science, 10(40), 9284-9289. [Link]

  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7468-7471. [Link]

  • Suwal, S., Rahman, M., O'Brien, G., Karambizi, V. G., Wrotnya, M., & Goodman, M. S. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 46(6), 2686-2692. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2024). Palladium-Catalyzed Aminations in Flow... on Water. ACS Catalysis, 14(3), 1835-1842. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Szostak, M., & Procter, D. J. (2011). Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 50(39), 9238-9240. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]

Sources

Safety Operating Guide

A Pragmatic Guide to Personal Protective Equipment for Handling Methyl 4-amino-3-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only at the cutting edge of science but also at the highest standard of safety. The compound in focus, Methyl 4-amino-3-(piperidin-1-yl)benzoate, is a specialized reagent where comprehensive, publicly available toxicology data may be limited. This guide is therefore built on a principle of proactive caution, synthesizing data from structurally related molecules to establish a robust framework for safe handling. Our approach is not just about listing equipment; it's about understanding the why behind each recommendation to create a self-validating culture of safety in your laboratory.

Hazard Assessment: A Synthesis of Structural Analogs

  • The Aminobenzoate Core : Analogs like Methyl 4-amino-3-methylbenzoate are known to cause skin and serious eye irritation.[1][2] Some derivatives in this class may also cause respiratory irritation and are considered harmful if swallowed.[2] This establishes a baseline need for skin, eye, and respiratory protection.

  • The Piperidine Substituent : This is the most significant driver of our safety protocol. Piperidine itself is a hazardous substance; it is corrosive, flammable, and toxic, causing severe skin burns and eye damage.[3][4] Crucially, it is readily absorbed through the skin, which can lead to systemic exposure.[5][6] The presence of this moiety necessitates a higher level of protective measures, particularly against dermal contact and inhalation.

Based on this composite analysis, we will treat Methyl 4-amino-3-(piperidin-1-yl)benzoate as a substance that is, at a minimum, a skin/eye irritant, potentially corrosive, harmful if ingested or inhaled, and readily absorbed through the skin.

Core Protective Equipment: Your First Line of Defense

The following PPE is mandatory for all handling operations involving Methyl 4-amino-3-(piperidin-1-yl)benzoate, from weighing to reaction workup and purification.

Protection Type Equipment Specification Rationale & Expert Insight
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or thick, chemical-resistant nitrile glove.The piperidine moiety poses a significant dermal absorption risk.[5] Double-gloving provides redundancy. An inner glove protects against incidental contamination during doffing, while a robust outer glove offers primary chemical resistance. Always check the manufacturer's permeation data for your specific gloves against solvents in use.[7]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields and a full-face shield.Due to the corrosive potential inherited from the piperidine structure, protecting against splashes is critical.[4] A face shield worn over safety glasses provides comprehensive protection for the entire face, which is the standard for handling corrosive or severely irritating liquids and solids.
Body Protection A long-sleeved, impermeable laboratory coat. For larger quantities (>5g), a chemical-resistant apron over the lab coat is required.Standard cotton lab coats are insufficient as they can absorb chemicals, holding them against the skin. An impermeable coat prevents this. Ensure cuffs are snug to prevent exposure at the glove interface.
Respiratory Protection Operations must be conducted in a certified chemical fume hood. For weighing powders outside of a ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement.The aminobenzoate structure suggests a risk of respiratory irritation from airborne powders.[2] A fume hood provides the highest level of protection by containing vapors and aerosols at the source. If weighing must occur on an open bench, an N95 mask will mitigate inhalation of particulates.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol provides a self-validating system for handling Methyl 4-amino-3-(piperidin-1-yl)benzoate.

Step 1: Pre-Handling Safety Checks
  • Verify Fume Hood Functionality : Confirm the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.

  • Assemble All Materials : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present to avoid unnecessary entries and exits.

  • Inspect PPE : Carefully inspect all PPE for defects (e.g., pinholes in gloves, cracks in face shield). Don all required equipment as specified in the table above.

Step 2: Aliquoting and Transfer
  • Perform in Fume Hood : Conduct all transfers of the solid chemical within the fume hood.

  • Minimize Dust : Use techniques that minimize the generation of airborne dust. For example, carefully scoop the powder rather than pouring it from a height.

  • Immediate Cleanup : Use a damp cloth or a specialized lab vacuum to clean up any minor spills within the hood immediately. Do not dry sweep.

Step 3: Post-Handling Decontamination and Doffing
  • Decontaminate Workspace : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to neutralize any residual chemical.

  • Clean Equipment : Clean all non-disposable equipment used during the procedure within the fume hood.

  • Doff PPE Correctly : Remove PPE in the correct order to prevent cross-contamination:

    • First, remove the outer gloves.

    • Then, remove the face shield and lab coat.

    • Finally, remove the inner gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Step 4: Waste Management and Disposal
  • Segregate Waste : All solid waste contaminated with Methyl 4-amino-3-(piperidin-1-yl)benzoate (e.g., weigh boats, contaminated wipes, used gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Any solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Consult EHS : Follow your institution's specific guidelines for hazardous waste disposal, managed by your Environmental Health & Safety (EHS) department.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps and decision points in the safe handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_fume_hood Verify Fume Hood (Certified & Airflow OK) prep_ppe Inspect & Don PPE (Gloves, Eye/Face, Coat) prep_fume_hood->prep_ppe prep_materials Assemble All Materials (Chemicals, Glassware, Waste) prep_ppe->prep_materials handle_transfer Weigh & Transfer Chemical (Minimize Dust) prep_materials->handle_transfer Begin Work handle_reaction Perform Reaction/ Procedure handle_transfer->handle_reaction handle_spill Immediate Spill Cleanup (Damp Wipe) handle_transfer->handle_spill If spill occurs cleanup_workspace Decontaminate Workspace & Equipment handle_reaction->cleanup_workspace Procedure Complete handle_spill->handle_reaction cleanup_waste Segregate & Dispose Waste (Solid & Liquid) cleanup_workspace->cleanup_waste cleanup_doff Doff PPE Correctly (Outer Gloves First) cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly (Soap & Water) cleanup_doff->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.